molecular formula C7H11NO2 B15250823 (S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid

(S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid

Katalognummer: B15250823
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: RPCCYCFYTTUSNO-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid is an organic compound featuring an amino group and a cyclopentene ring attached to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid typically involves the following steps:

    Cyclopentene Formation: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Amino Group Introduction: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Acetic Acid Attachment:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production at scale.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to an amine or the cyclopentene ring to a cyclopentane ring.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or sulfonates are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclopent-3-en-1-one derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of various substituted cyclopentene derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-(cyclopent-3-en-1-yl)acetic acid: Lacks the stereochemistry of the (S)-enantiomer.

    Cyclopent-3-en-1-ylacetic acid: Lacks the amino group.

    2-Amino-2-(cyclopentyl)acetic acid: Contains a cyclopentane ring instead of a cyclopentene ring.

Uniqueness

(S)-2-Amino-2-(cyclopent-3-en-1-yl)acetic acid is unique due to its specific stereochemistry and the presence of both an amino group and a cyclopentene ring. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

(2S)-2-amino-2-cyclopent-3-en-1-ylacetic acid

InChI

InChI=1S/C7H11NO2/c8-6(7(9)10)5-3-1-2-4-5/h1-2,5-6H,3-4,8H2,(H,9,10)/t6-/m0/s1

InChI-Schlüssel

RPCCYCFYTTUSNO-LURJTMIESA-N

Isomerische SMILES

C1C=CCC1[C@@H](C(=O)O)N

Kanonische SMILES

C1C=CCC1C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.